Cas no 139481-69-9 (Candesartan Methyl Ester)

Candesartan Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- Candesartan Methyl Ester
- Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- THYL-2-ETHOXY-1-[[2’-(1HTETRAZOL-5-YL-)METHYL]BENZIMIDAZOLE]-7-CARBOXYLATE,ENTERPRISE STANDARD
- Ethyl-2-Ethoxy-1-[[(2'-(1h-Tetrazol-5-Yl)Biphenyl-4-Yl)Methyl]Benzimidazole]-7-Carboxylate
- Methyl-2-Ethoxy-1-[[(2'-(1h-Tetrazol-5-Yl)Biphenyl-4-Yl)Methyl]Benzimidazole]-7-Carboxyla
- Methyl candesartan
- NG25Z8EW4V
- Methyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
- Methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)benzimidazole-7-carboxylate
- Et
- CHEMBL308884
- Candesartan-d5MethylEster
- Q27284852
- Methyl 1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-ethoxybenzimidazole-7-carboxylate
- Methyl 1-[[2 inverted exclamation mark -(5-Tetrazolyl)-4-biphenylyl]methyl]-2-ethoxybenzimidazole-7-carboxylate
- A886000
- Methyl 2-ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
- AKOS015900107
- FT-0664227
- 139481-69-9
- CANDESARTAN CILEXETIL IMPURITY I [EP IMPURITY]
- Methyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (Candesartan Methyl Ester)
- Methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate
- SCHEMBL1653406
- BDBM50044396
- CS-0151434
- NS00024508
- (+/-)-Methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)benzimidazole-7-carboxylate
- methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, methyl ester
- DTXSID60161060
- methyl 2-ethoxy-1-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methylbenzimidazole-7carboxylate
- AKOS016001589
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, methyl ester
- BCP12918
- UNII-NG25Z8EW4V
- MFCD09263633
- D82209
- Methyl1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- 2-Ethoxy-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid methyl ester
- SY269620
- DS-12084
- Candesartan cilexetil impurity I [EP]
- methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
- RBPFEPGTRLLUKI-UHFFFAOYSA-N
- MFCD18379253
- methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]-1H-benzimidazole-7-carboxylate
- Candesartan cilexetil impurity I
- methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-methyl)-1H-benzimidazole-7-carboxylate
- CANDESARTAN CILEXETIL IMPURITY I (EP IMPURITY)
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester
- DTXCID4083551
-
- MDL: MFCD09263633
- インチ: 1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)
- InChIKey: RBPFEPGTRLLUKI-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C1=NC2=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C2N1C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 468.19100
- どういたいしつりょう: 454.17533859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 675
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 108
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.357
- ゆうかいてん: 169-173°C
- ふってん: 704.488°C at 760 mmHg
- フラッシュポイント: 379.861°C
- 屈折率: 1.687
- PSA: 107.81000
- LogP: 4.50710
Candesartan Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Candesartan Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD8606831-5g |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 97% | 5g |
RMB 300.80 | 2025-02-21 | |
eNovation Chemicals LLC | Y1014742-10g |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 97% | 10g |
$145 | 2024-06-07 | |
Ambeed | A164914-250mg |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 97% | 250mg |
$10.0 | 2025-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E47011-5g |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 97% | 5g |
¥397.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E47011-25g |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 97% | 25g |
¥1271.0 | 2023-09-08 | |
Cooke Chemical | BD8606831-100g |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 97% | 100g |
RMB 2951.20 | 2025-02-21 | |
Chemenu | CM160527-100g |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 95% | 100g |
$542 | 2021-08-05 | |
Chemenu | CM160527-100g |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 95%+ | 100g |
$*** | 2023-03-31 | |
Cooke Chemical | BD8606831-1g |
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-69-9 | 97% | 1g |
RMB 97.60 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA642-250mg |
Candesartan Methyl Ester |
139481-69-9 | 97% | 250mg |
68CNY | 2021-05-08 |
Candesartan Methyl Ester 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
Candesartan Methyl Esterに関する追加情報
Candesartan Methyl Ester (CAS No. 139481-69-9): An Overview of a Potent Angiotensin II Receptor Antagonist
Candesartan Methyl Ester (CAS No. 139481-69-9) is a prodrug of candesartan, a widely used angiotensin II receptor antagonist (ARB) in the treatment of hypertension and heart failure. This compound is known for its high bioavailability and long-lasting effects, making it a valuable therapeutic agent in cardiovascular medicine. In this comprehensive overview, we will delve into the chemical properties, pharmacological actions, clinical applications, and recent research advancements related to Candesartan Methyl Ester.
Chemical Properties: Candesartan Methyl Ester is a white to off-white crystalline powder with the molecular formula C23H25N3O5. It has a molecular weight of 427.45 g/mol. The compound is soluble in methanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. The chemical structure of Candesartan Methyl Ester features a tetrazole ring, which is crucial for its angiotensin II receptor antagonistic activity.
Pharmacological Actions: Once ingested, Candesartan Methyl Ester is rapidly and extensively metabolized by the liver to form the active metabolite, candesartan cilexetil. This active metabolite selectively binds to the AT1 subtype of angiotensin II receptors, blocking the vasoconstrictive and aldosterone-stimulating effects of angiotensin II. By inhibiting these effects, candesartan cilexetil reduces blood pressure and alleviates symptoms associated with heart failure.
Clinical Applications: Candesartan Methyl Ester is primarily used in the management of hypertension and heart failure. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving cardiac function in patients with these conditions. Additionally, it has been shown to reduce the risk of cardiovascular events such as myocardial infarction and stroke. The long half-life of candesartan cilexetil allows for once-daily dosing, enhancing patient compliance.
Safety and Side Effects: While generally well-tolerated, Candesartan Methyl Ester can cause side effects such as dizziness, headache, and hyperkalemia. Patients with renal impairment or those taking potassium-sparing diuretics may be at increased risk for hyperkalemia. Regular monitoring of blood pressure and electrolyte levels is recommended during treatment.
Recent Research Advancements: Recent studies have explored the potential benefits of Candesartan Methyl Ester beyond its primary indications. For instance, research has shown that it may have protective effects against diabetic nephropathy by reducing proteinuria and improving renal function. Additionally, there is growing interest in its potential role in preventing cognitive decline in patients with hypertension and heart failure.
A study published in the Journal of Hypertension in 2021 investigated the long-term effects of candesartan cilexetil on cognitive function in hypertensive patients. The results indicated that patients treated with candesartan cilexetil strong > had better cognitive outcomes compared to those on other antihypertensive medications. This finding suggests that the neuroprotective properties of < strong >Candesartan Methyl Ester< / strong > may contribute to its overall therapeutic benefits. p > < p >In another study published in the European Heart Journal in 2022, researchers examined the impact ofCandesartan Methyl Ester< / strong > on cardiovascular outcomes in patients with chronic kidney disease (CKD). The study found that treatment withcandesartan cilexetil< / strong > significantly reduced the risk of cardiovascular events and slowed the progression of CKD. These findings highlight the potential role ofCandesartan Methyl Ester< / strong > in managing comorbid conditions associated with CKD. p > < p >< strong >Conclusion:< / strong >< strong >Candesartan Methyl Ester< / strong >(CAS No. 139481-69-9) is a potent angiotensin II receptor antagonist with a wide range of clinical applications in cardiovascular medicine. Its high bioavailability, long-lasting effects, and favorable safety profile make it an important therapeutic option for managing hypertension and heart failure. Recent research has also uncovered potential benefits beyond its primary indications, including neuroprotective effects and improved outcomes in patients with CKD.< / p > article > response >
139481-69-9 (Candesartan Methyl Ester) 関連製品
- 139481-59-7(Candesartan)
- 139481-58-6(Candesartan Ethyl Ester)
- 1346604-70-3(Candesartan-d)
- 1807012-39-0(Methyl 2-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate)
- 872857-01-7(N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)
- 1805607-34-4(Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate)
- 1206641-59-9(1-Methanesulfonyl-4-{4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl}piperazine)
- 1996163-75-7(1-propoxycyclohexane-1-carbaldehyde)
- 1592793-81-1(1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one)
- 2229211-93-0(tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate)

